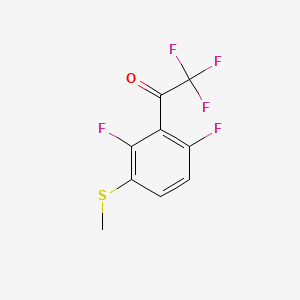
1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms and a methylthio group contributes to its distinct reactivity and stability, making it a compound of interest in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone typically involves the introduction of fluorine atoms and a methylthio group onto a phenyl ring, followed by the formation of the ethanone structure. Common synthetic routes include:
Halogenation: Introduction of fluorine atoms using reagents like elemental fluorine or fluorinating agents.
Thioether Formation: Introduction of the methylthio group through nucleophilic substitution reactions.
Ketone Formation: Formation of the ethanone structure via oxidation reactions.
Industrial production methods may involve large-scale halogenation and thioether formation processes, followed by purification steps to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms and methylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols or amines. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets and pathways. The compound’s fluorine atoms and methylthio group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and exert specific effects, making it a compound of interest in pharmacological research.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Difluoro-3-(methylthio)phenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
- 1-(2,6-Difluoro-3-(methylthio)phenyl)-1-phenylethanol
- 1-(2,6-Difluoro-3-(methylthio)phenyl)-2-phenylethanol
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the trifluoroethanone group in this compound imparts unique chemical properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C9H5F5OS |
|---|---|
Molekulargewicht |
256.19 g/mol |
IUPAC-Name |
1-(2,6-difluoro-3-methylsulfanylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F5OS/c1-16-5-3-2-4(10)6(7(5)11)8(15)9(12,13)14/h2-3H,1H3 |
InChI-Schlüssel |
HBMBMWGIXDZRDK-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=C(C=C1)F)C(=O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


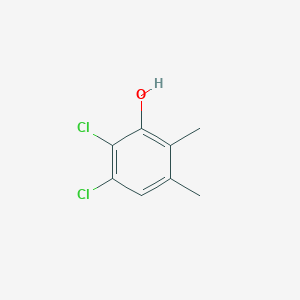
![12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14775772.png)
![2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14775784.png)

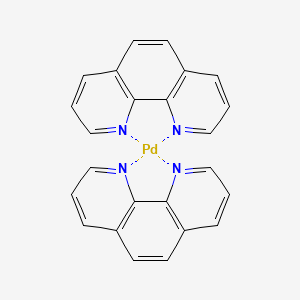
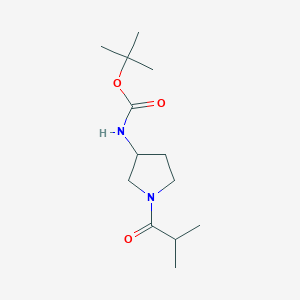
![8,11,14,17,20,23-Hexaoxapentacyclo[22.5.2.24,7.01,5.027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene](/img/structure/B14775819.png)
![5,5-Difluoro-1-oxaspiro[2.3]hexane](/img/structure/B14775826.png)
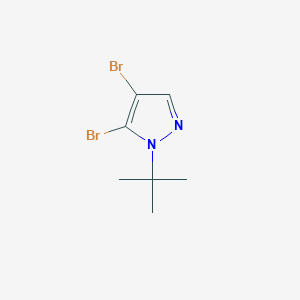
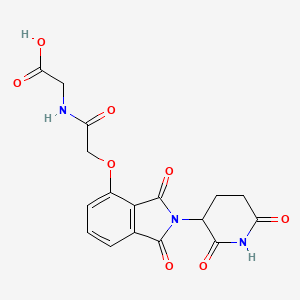
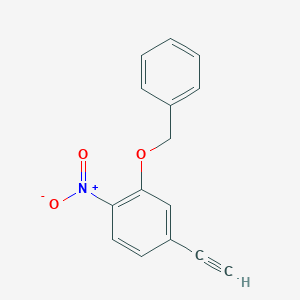
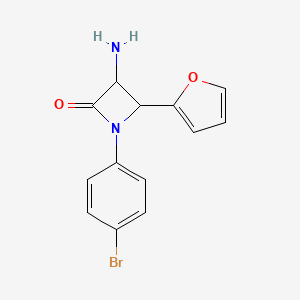
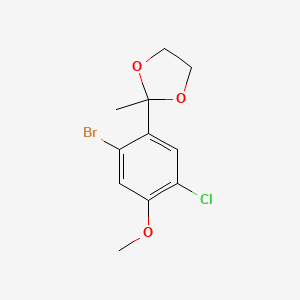
![2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid](/img/structure/B14775851.png)
